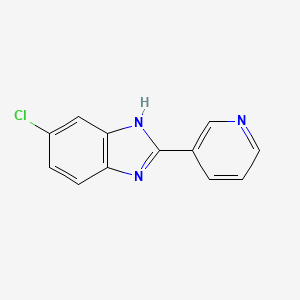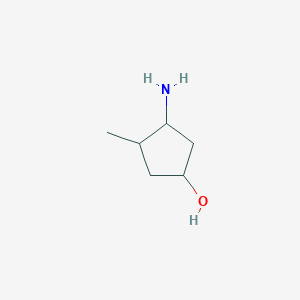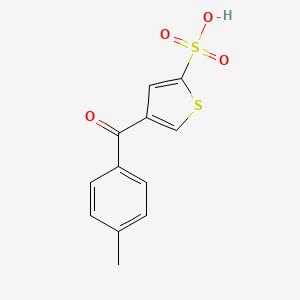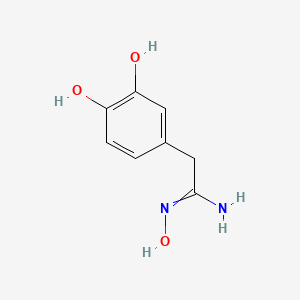
2-(3,4-dihydroxyphenyl)-N'-hydroxyethanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dihydroxyphenyl)-N’-hydroxyethanimidamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenyl ring substituted with two hydroxyl groups at the 3 and 4 positions, and an ethanimidamide group with an additional hydroxyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroxyphenyl)-N’-hydroxyethanimidamide typically involves the reaction of 3,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride under basic conditions to form the corresponding oxime. This intermediate is then subjected to further reactions to introduce the ethanimidamide group. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium acetate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(3,4-dihydroxyphenyl)-N’-hydroxyethanimidamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The imidamide group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinones from oxidation, amines from reduction, and various substituted derivatives from nucleophilic substitution reactions.
科学研究应用
2-(3,4-dihydroxyphenyl)-N’-hydroxyethanimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
作用机制
The mechanism of action of 2-(3,4-dihydroxyphenyl)-N’-hydroxyethanimidamide involves its interaction with various molecular targets. The hydroxyl groups can scavenge free radicals, providing antioxidant effects. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
Similar compounds include:
Quercetin: A flavonoid with similar hydroxyl groups on the phenyl ring.
Catechins: Found in tea, with antioxidant properties.
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar structural features.
Uniqueness
2-(3,4-dihydroxyphenyl)-N’-hydroxyethanimidamide is unique due to the presence of the ethanimidamide group, which provides additional reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C8H10N2O3 |
|---|---|
分子量 |
182.18 g/mol |
IUPAC 名称 |
2-(3,4-dihydroxyphenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H10N2O3/c9-8(10-13)4-5-1-2-6(11)7(12)3-5/h1-3,11-13H,4H2,(H2,9,10) |
InChI 键 |
FYNZTLIVLZYLIG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CC(=NO)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


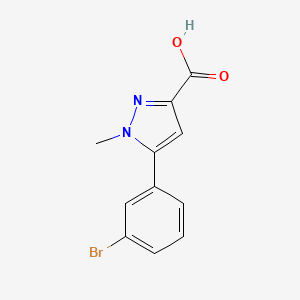
![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridine](/img/structure/B13882553.png)
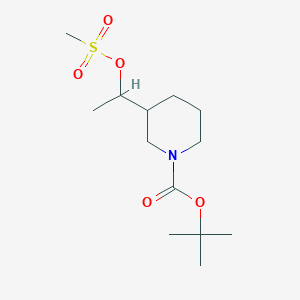


![Ethyl 3-amino-5-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carboxylate](/img/structure/B13882572.png)

![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-acetyloxy-2-phenylpropanoate;hydrobromide](/img/structure/B13882591.png)
![1-Imidazo[1,2-a]pyridin-6-ylpropan-1-amine](/img/structure/B13882593.png)
